

DL-Cystine-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	DL-Cystine-d4	
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An in-depth examination of the chemical properties, experimental applications, and metabolic significance of **DL-Cystine-d4** for professionals in research and drug development.

DL-Cystine-d4, a deuterated analog of the amino acid cystine, serves as a critical tool in biomedical and pharmaceutical research. Its primary utility lies in its application as an internal standard for the precise quantification of endogenous cystine in various biological matrices through mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its role within key metabolic pathways.

Core Chemical and Physical Properties

DL-Cystine-d4 is synthetically modified to contain four deuterium atoms, which increases its molecular weight without significantly altering its chemical behavior. This isotopic labeling is fundamental to its application in quantitative analysis.



Property	Value	Citation(s)
Chemical Name	Cystine-3,3,3',3'-d4	[1][2]
Synonyms	DL-Cystine (3,3,3',3'-D4, 98%)	[3][4]
Molecular Formula	C ₆ H ₈ D ₄ N ₂ O ₄ S ₂	[1][2]
Molecular Weight	244.32 g/mol	[3][5][6]
CAS Number	108641-83-4	[1][2][3]
Appearance	White to off-white solid	[2]
Purity	≥98%	[2][3][5]
Isotopic Purity	≥99% deuterated forms (d1-d4), 99.8% Isotopic Enrichment	[1][2]
Solubility	Soluble in 1N HCl, slightly soluble in water	[1][7]
Storage Temperature	-20°C	[1][2]
Stability	≥ 4 years at -20°C	[1]

Application in Research

The primary application of **DL-Cystine-d4** is as an internal standard in quantitative mass spectrometry.[7][8][9][10] Its known concentration allows for the accurate determination of the concentration of unlabeled cystine in biological samples. This is particularly valuable in metabolomics, proteomics, and pharmacokinetic studies.[3][5][6] **DL-Cystine-d4** can also be used as a tracer to investigate the metabolic fate of cystine in various biological systems.[8][11]

Experimental Protocols

A key application of **DL-Cystine-d4** is in the quantification of cystine in biological samples, such as plasma, for pharmacokinetic and metabolic studies. The following is a detailed methodology for such an experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Quantification of D4-Cystine in Mouse Plasma using LC-MS/MS

This protocol is adapted from a study on the pharmacokinetics and bioavailability of D4-cystine in mice.[12][13][14]

- 1. Preparation of Solutions:
- Stock Solutions: Separately dissolve 10 mg of cystine, D4-cystine, and an internal standard (e.g., ¹⁵N₂-cystine) in 1 mL of 0.1 M HCl. These stock solutions are stable at 4°C for at least three weeks.[12]
- N-ethylmaleimide (NEM) Solution: Dissolve 300 mg of NEM in 50 mL of deionized water.
 NEM is used to prevent the interference of cysteine.[12]
- Calibration Standards: Prepare a series of working solutions of D4-cystine by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 5 ng/mL to 5000 ng/mL.[12]
- Quality Control (QC) Samples: Prepare QC samples by spiking blank mouse plasma with D4-cystine to final concentrations representing low, medium, and high points of the calibration curve (e.g., 10, 200, and 4000 ng/mL).[12]
- 2. Sample Preparation:
- To 30 μ L of plasma sample, add 30 μ L of the NEM solution to block free sulfhydryl groups of cysteine.[12]
- Add 10 μL of the internal standard solution.[12]
- Add 300 µL of methanol to precipitate proteins.[12]
- Vortex the mixture for 5 minutes and then centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[12]
- Transfer 150 μL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]



- Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography: Employ a suitable C18 column for chromatographic separation. The
 mobile phase can consist of a gradient of water and acetonitrile with a small percentage of
 formic acid to improve ionization.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for D4cystine and the internal standard.
- 4. Pharmacokinetic and Bioavailability Assessment:
- Administer D4-cystine to mice via intravenous injection and oral gavage at various doses (e.g., 25, 50, and 100 mg/kg).[12][13]
- Collect blood samples at multiple time points after administration.[12]
- Process the plasma samples and analyze them using the developed LC-MS/MS method.
- The pharmacokinetic parameters, including Cmax, Tmax, and AUC, can be calculated to determine the absolute bioavailability of cystine.[12][13]

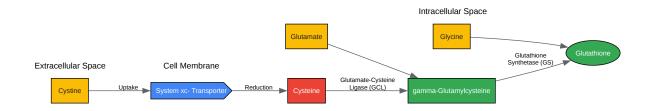
Metabolic Significance and Signaling Pathways

Cystine is the oxidized, dimeric form of the amino acid cysteine. It plays a pivotal role in cellular redox homeostasis, primarily as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10][15] The uptake of extracellular cystine and its subsequent reduction to cysteine is a critical step for maintaining the intracellular pool of cysteine.

Cystine Uptake and Glutathione Synthesis Pathway

The following diagram illustrates the pathway from extracellular cystine uptake to the synthesis of glutathione.





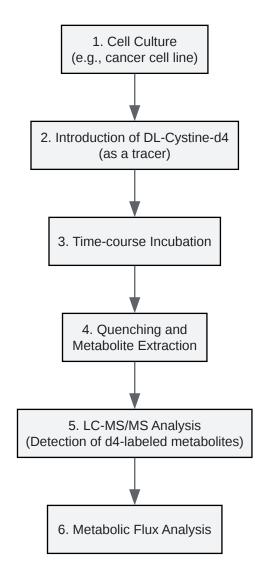
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Caption: Cystine uptake and its conversion to glutathione.

Experimental Workflow for Metabolic Tracing

DL-Cystine-d4 can be used as a tracer to follow the metabolic fate of cystine. The workflow for such an experiment is outlined below.





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Caption: Workflow for metabolic tracing using **DL-Cystine-d4**.

By tracking the incorporation of the deuterium label into downstream metabolites such as cysteine, glutathione, and taurine, researchers can quantify the flux through these critical pathways. This information is invaluable for understanding cellular metabolism in both normal and disease states, and for evaluating the mechanism of action of drugs that target these pathways.

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